molecular formula C17H16N2O4S B12917577 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-, ethyl ester CAS No. 206256-31-7

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-, ethyl ester

Cat. No.: B12917577
CAS No.: 206256-31-7
M. Wt: 344.4 g/mol
InChI Key: FYWUYCYOZMJWPG-UHFFFAOYSA-N
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Description

Ethyl 3-((2-aminophenyl)sulfonyl)-1H-indole-2-carboxylate is a complex organic compound that features an indole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which combines an indole moiety with a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((2-aminophenyl)sulfonyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by sulfonylation and esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-aminophenyl)sulfonyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the indole ring.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 3-((2-aminophenyl)sulfonyl)-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a part of enzyme inhibitors.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 3-((2-aminophenyl)sulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The indole core can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamide-based Indole Analogs: These compounds share the indole and sulfonamide moieties but differ in their specific functional groups and overall structure.

    Indole Derivatives: Compounds like indole-3-acetic acid or indole-3-carbinol, which have different substituents on the indole ring.

Uniqueness

Ethyl 3-((2-aminophenyl)sulfonyl)-1H-indole-2-carboxylate is unique due to its combination of an indole core with a sulfonamide group and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

206256-31-7

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 3-(2-aminophenyl)sulfonyl-1H-indole-2-carboxylate

InChI

InChI=1S/C17H16N2O4S/c1-2-23-17(20)15-16(11-7-3-5-9-13(11)19-15)24(21,22)14-10-6-4-8-12(14)18/h3-10,19H,2,18H2,1H3

InChI Key

FYWUYCYOZMJWPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3N

Origin of Product

United States

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